Ra-reactive factor P28
CAS No.: 142978-85-6
Cat. No.: VC0233294
Molecular Formula: C7H12N4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142978-85-6 |
---|---|
Molecular Formula | C7H12N4 |
Molecular Weight | 0 |
Introduction
Molecular Structure and Composition
The intact Ra-reactive factor can be broken down into smaller components through specific chemical treatments. When exposed to 10% acetonitrile, gel filtration studies demonstrate that the complex dissociates into high molecular weight (greater than 200,000 Da) and low molecular weight (50,000 to 200,000 Da) components .
Further structural analysis using SDS-PAGE and acid/urea-PAGE revealed that the high molecular weight component completely dissociates into equimolar quantities of two distinct 28 kDa polypeptides under reducing conditions . These two polypeptides, designated as P28a and P28b, are held together by disulfide bonds, which are essential for maintaining the structural integrity of the complex.
Table 1: Structural Properties of Ra-reactive Factor P28
Biochemical Properties
The biochemical analysis of Ra-reactive factor P28 polypeptides revealed important properties related to their function. When the high molecular weight component containing P28a and P28b was isolated, it retained the ability to bind specifically to the Ra determinant, although its complement-activating potency was lost . This suggests that while the P28 polypeptides are critical for target recognition, the complete assembly of all components is necessary for the full functional activity of the complex.
Amino acid composition analysis of P28a and P28b polypeptides demonstrated significant homology to rat mannan-binding protein and to mouse and human C1q subcomponent of complement . This homology provides insight into the evolutionary relationships between different pattern recognition molecules in the immune system and suggests functional similarities.
Functional Mechanisms
The primary function of Ra-reactive factor appears to be related to innate immune defense through complement activation. The complex recognizes and binds to Ra determinants on bacterial surfaces, which then triggers the complement cascade leading to bacterial lysis .
The bactericidal activity of Ra-reactive factor places it among the important molecules in serum-mediated immunity against gram-negative bacteria. By specifically targeting bacteria displaying Ra determinants, it contributes to the selective clearance of certain pathogens from the bloodstream.
It's worth noting that while P28 subunits are essential for the recognition function, the complete Ra-reactive factor complex is required for complement activation. This division of labor between recognition and effector functions is characteristic of many immune recognition systems.
Comparison with Related Immune Proteins
The homology between Ra-reactive factor P28 polypeptides and other immune system components provides important context for understanding its evolutionary origin and functional relationships. The structural and sequence similarities to rat mannan-binding protein suggest a common evolutionary ancestry with this pattern recognition molecule that binds to carbohydrate patterns on microbial surfaces .
Similarly, the homology with C1q, the recognition component of the classical complement pathway, indicates a potential relationship between different complement activation pathways. This relationship is particularly interesting because it suggests evolutionary conservation of recognition domains across different complement pathways.
It is important to distinguish Ra-reactive factor P28 from the p28 subunit of Interleukin-27 (IL-27), which is an entirely different immune system protein. While both contain components of approximately 28 kDa in size, they have distinct structures, functions, and biological roles .
Research Applications
Ra-reactive factor P28 has potential applications in immunological research, particularly in studies of complement activation and bacterial clearance mechanisms. Its specific binding to Ra determinants makes it a useful tool for studying interactions between the immune system and gram-negative bacteria.
Table 2: Comparison of Ra-reactive Factor P28 with Related Proteins
Future Research Directions
While significant progress has been made in understanding the structure and function of Ra-reactive factor P28, several important questions remain unanswered. Future research directions might include:
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Detailed structural analysis using X-ray crystallography or cryo-electron microscopy to determine the precise three-dimensional structure of the complete Ra-reactive factor complex
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Investigation of potential genetic variants and their impact on immune function
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Exploration of possible therapeutic applications, particularly in enhancing immunity against gram-negative bacterial infections
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Comparative studies across different species to better understand evolutionary conservation and divergence
The continued investigation of Ra-reactive factor P28 will likely yield important insights into immune recognition mechanisms and may lead to novel approaches for enhancing or modulating immune responses against specific pathogens.
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